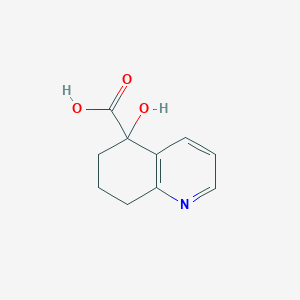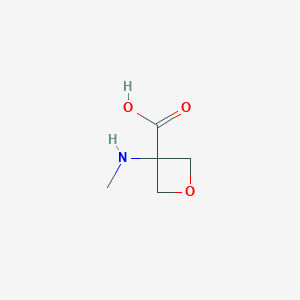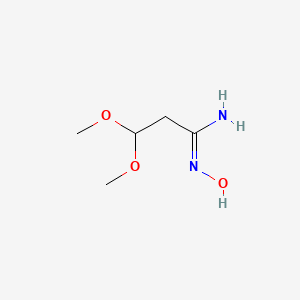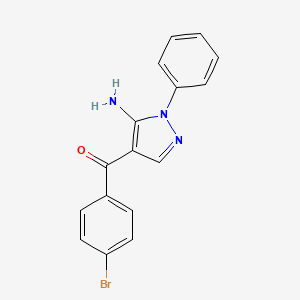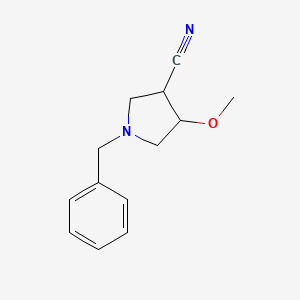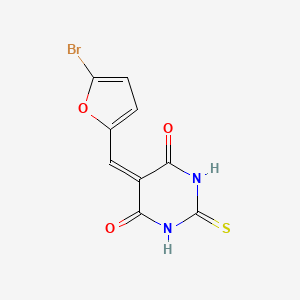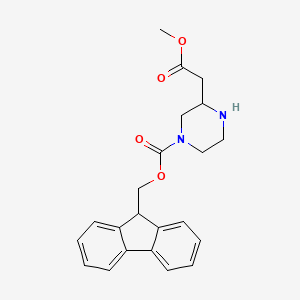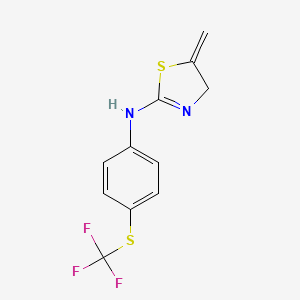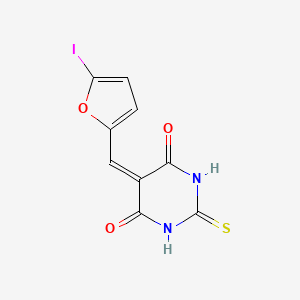
5-(5-Iodo-furan-2-ylmethylene)-2-thioxo-dihydro-pyrimidine-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Iodo-furan-2-ylmethylene)-2-thioxo-dihydro-pyrimidine-4,6-dione, or 5-Iodo-FDP, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to be useful in a variety of applications, including as a reagent in organic synthesis, as a biocatalyst in enzymatic reactions, and as a fluorescent probe for imaging.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for the compound '5-(5-Iodo-furan-2-ylmethylene)-2-thioxo-dihydro-pyrimidine-4,6-dione' involves the condensation of 5-iodofurfural with thiourea followed by cyclization to form the desired product.
Starting Materials
5-iodofurfural, thiourea
Reaction
5-iodofurfural is reacted with thiourea in the presence of a suitable solvent and catalyst to form the intermediate 5-(5-iodofuran-2-ylmethylene)thiourea., The intermediate is then cyclized by heating in the presence of a suitable base to form the final product, 5-(5-Iodo-furan-2-ylmethylene)-2-thioxo-dihydro-pyrimidine-4,6-dione.
Applications De Recherche Scientifique
5-Iodo-FDP has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a biocatalyst in enzymatic reactions, and as a fluorescent probe for imaging. In addition, 5-Iodo-FDP has been studied for its potential use in the development of new drugs and as a substrate for enzyme-catalyzed reactions.
Mécanisme D'action
The mechanism of action of 5-Iodo-FDP is not fully understood. However, it is believed that the compound acts as an electron acceptor, allowing the transfer of electrons from one molecule to another. This allows for the formation of new chemical bonds, which can then be used in a variety of scientific research applications.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5-Iodo-FDP are not yet fully understood. However, the compound has been found to be non-toxic in animal studies, suggesting that it may be safe for use in laboratory experiments. In addition, 5-Iodo-FDP has been found to have antioxidant properties, which may be beneficial for certain medical applications.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 5-Iodo-FDP is its ability to act as an electron acceptor. This allows for the formation of new chemical bonds, which can then be used in a variety of scientific research applications. The main limitation of 5-Iodo-FDP is that it is not water soluble, making it difficult to use in some laboratory experiments.
Orientations Futures
There are a variety of potential future directions for the research and application of 5-Iodo-FDP. These include further research into the biochemical and physiological effects of the compound, as well as its potential use in the development of new drugs and as a substrate for enzyme-catalyzed reactions. Additionally, further research into the synthesis of 5-Iodo-FDP could lead to more efficient and cost-effective methods of production. Finally, further research into the structure and properties of 5-Iodo-FDP could lead to new applications for the compound in medical and scientific research.
Propriétés
IUPAC Name |
5-[(5-iodofuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5IN2O3S/c10-6-2-1-4(15-6)3-5-7(13)11-9(16)12-8(5)14/h1-3H,(H2,11,12,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTYIBTUVRDDRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)I)C=C2C(=O)NC(=S)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5IN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Iodo-furan-2-ylmethylene)-2-thioxo-dihydro-pyrimidine-4,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

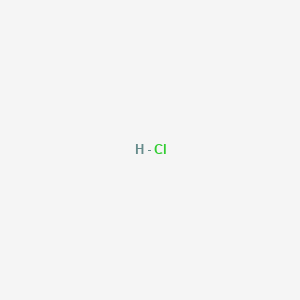
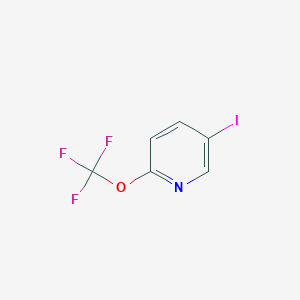
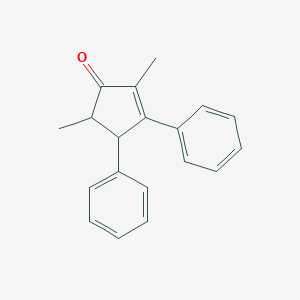
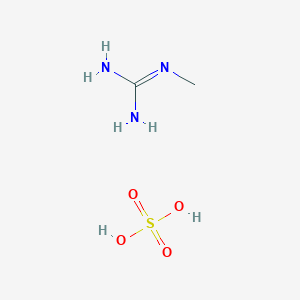
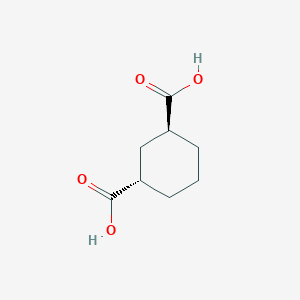
![1-[(4-Chloro-2-methyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6355500.png)
